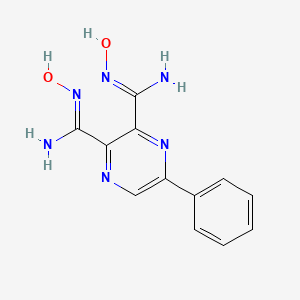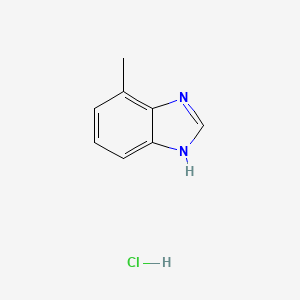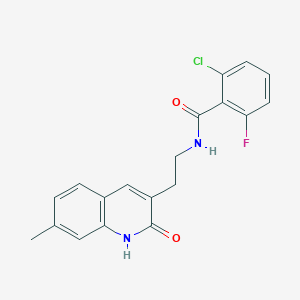
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential use in various therapeutic areas, including as antimicrobial agents and in cardiovascular disease treatment.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the formation of the core benzothiazole ring followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of N-substituted benzothiazole derivatives can be achieved through the reaction of 2-halobenzothiazoles with different amines or amides . The synthesis process is crucial as it impacts the yield, purity, and pharmacological properties of the final compound.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the benzothiazole core can significantly influence the molecular properties, such as electronic distribution, conformational stability, and the ability to form hydrogen bonds, which are essential for biological activity. Crystal structure analysis can provide insights into the intermolecular interactions and the stability of the compound .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. These reactions allow for the introduction of various functional groups that can modulate the biological activity of the compound. For example, the introduction of a phenoxy group can enhance the antimicrobial activity of the benzothiazole derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are important for the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion. The presence of electron-withdrawing or electron-donating groups can also affect the acidity and basicity of the molecule, which in turn can influence its interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Photo-Physical Characteristics
Research into benzothiazole derivatives, similar to N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide, has explored their photo-physical properties. These compounds show excited state intra-molecular proton transfer pathways with unique absorption and emission characteristics, useful in fluorescence studies and potentially in imaging applications (Padalkar et al., 2011).
Antimicrobial Activity
Several studies have synthesized benzothiazole derivatives and evaluated their antimicrobial properties. These compounds exhibit significant in vitro antibacterial and antifungal activities, which could be leveraged in developing new antimicrobial agents (Padalkar et al., 2016).
Anticancer Evaluation
Benzothiazole derivatives have been synthesized and tested for their anticancer activity. Some compounds have shown promising results against various cancer cell lines, suggesting their potential in cancer therapy (Ravinaik et al., 2021).
Psychotropic and Anti-Inflammatory Activity
Certain benzothiazole derivatives exhibit notable psychotropic, anti-inflammatory, and cytotoxic effects. These findings indicate potential therapeutic applications in treating neurological disorders and inflammation (Zablotskaya et al., 2013).
Fluorescent Sensors
Research into benzothiazole-based fluorescent sensors has shown their capability in detecting specific analytes, such as Al3+ and Zn2+, due to significant spectral changes upon coordination. This property can be utilized in chemical sensing and imaging applications (Suman et al., 2019).
In Vivo Diuretic Activity
Certain benzothiazole carboxamide derivatives have been investigated for their in vivo diuretic activity. This suggests potential applications in treating conditions related to fluid retention or kidney function (Yar & Ansari, 2009).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly against steel corrosion in acidic environments. This application is relevant in industrial settings where corrosion prevention is crucial (Hu et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-13-7-6-10-15-17(13)20-18(23-15)19-16(21)11-12-22-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWZXAJPHQSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)


![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)
![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)
